2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole)
Overview
Description
2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) is a chemical compound with the molecular formula C28H20N4S2 and a molecular weight of 476.62 g/mol . It is known for its unique structure, which includes two benzothiazole rings connected by an azodi-p-phenylene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole with an appropriate diazotizing agent . The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to ensure the stability of the diazonium intermediate.
Solvent: Common solvents used include water or alcohols.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the diazotization process.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 2-(4-aminophenyl)-6-methylbenzothiazole and diazotizing agents.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pH, and reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole rings.
Reduction: Reduced forms of the azodi-p-phenylene bridge.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) involves its interaction with specific molecular targets and pathways. The compound can:
Bind to DNA: Intercalate between DNA bases, affecting DNA replication and transcription.
Inhibit Enzymes: Inhibit the activity of certain enzymes involved in cellular processes.
Generate Reactive Oxygen Species (ROS): Induce oxidative stress by generating ROS, leading to cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Azodi-p-phenylene)bis(benzothiazole)
- 2,2’-(Azodi-p-phenylene)bis(4-methylbenzothiazole)
- 2,2’-(Azodi-p-phenylene)bis(5-methylbenzothiazole)
Uniqueness
2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) is unique due to its specific substitution pattern on the benzothiazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4S2/c1-17-3-13-23-25(15-17)33-27(29-23)19-5-9-21(10-6-19)31-32-22-11-7-20(8-12-22)28-30-24-14-4-18(2)16-26(24)34-28/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWUWXCWLGMXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066176 | |
Record name | Benzothiazole, 2,2'-(azodi-4,1-phenylene)bis[6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17205-68-4 | |
Record name | 2,2′-(1,2-Diazenediyldi-4,1-phenylene)bis[6-methylbenzothiazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17205-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017205684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazole, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazole, 2,2'-(azodi-4,1-phenylene)bis[6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(azodi-p-phenylene)bis(6-methylbenzothiazole) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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